molecular formula C12H16N4O3S B12493120 N-({4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}sulfonyl)acetamide

N-({4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}sulfonyl)acetamide

Cat. No.: B12493120
M. Wt: 296.35 g/mol
InChI Key: BDTIMXIXKSMPSC-UHFFFAOYSA-N
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Description

N-({4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}sulfonyl)acetamide is a compound that features a pyrrolidine ring, a sulfonyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}sulfonyl)acetamide typically involves the reaction of 4-aminobenzenesulfonyl chloride with pyrrolidine under basic conditions to form the intermediate 4-(pyrrolidin-1-ylsulfonyl)aniline. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-({4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}sulfonyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve the use of solvents like ethanol or dichloromethane and catalysts such as Lewis acids .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds. These products can be further utilized in various applications, including drug development and materials science .

Scientific Research Applications

N-({4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}sulfonyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}sulfonyl)acetamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}sulfonyl)acetamide is unique due to the presence of the pyrrolidine ring and the diazenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H16N4O3S

Molecular Weight

296.35 g/mol

IUPAC Name

N-[4-(pyrrolidin-1-yldiazenyl)phenyl]sulfonylacetamide

InChI

InChI=1S/C12H16N4O3S/c1-10(17)14-20(18,19)12-6-4-11(5-7-12)13-15-16-8-2-3-9-16/h4-7H,2-3,8-9H2,1H3,(H,14,17)

InChI Key

BDTIMXIXKSMPSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=NN2CCCC2

Origin of Product

United States

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